3-fluoro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Fluorine positional isomerism 1,3,4-thiadiazole benzamide Wnt signaling

3-Fluoro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392290-95-8) is a synthetic, heterocyclic small molecule belonging to the 1,3,4-thiadiazole-2-yl-benzamide class. Its architecture comprises a 1,3,4-thiadiazole core substituted at position 2 with a 3-fluorobenzamide moiety and at position 5 with a thioether-linked 2-oxo-2-(phenylamino)ethyl side chain.

Molecular Formula C17H13FN4O2S2
Molecular Weight 388.44
CAS No. 392290-95-8
Cat. No. B2693285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS392290-95-8
Molecular FormulaC17H13FN4O2S2
Molecular Weight388.44
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C17H13FN4O2S2/c18-12-6-4-5-11(9-12)15(24)20-16-21-22-17(26-16)25-10-14(23)19-13-7-2-1-3-8-13/h1-9H,10H2,(H,19,23)(H,20,21,24)
InChIKeyQERHISWEHUYNGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392290-95-8): Core Structural and Pharmacophoric Profile for Procurement Decisions


3-Fluoro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392290-95-8) is a synthetic, heterocyclic small molecule belonging to the 1,3,4-thiadiazole-2-yl-benzamide class. Its architecture comprises a 1,3,4-thiadiazole core substituted at position 2 with a 3-fluorobenzamide moiety and at position 5 with a thioether-linked 2-oxo-2-(phenylamino)ethyl side chain [1]. This specific substitution pattern differentiates it from its positional isomers and analogs within the broader thiadiazole-benzamide chemical space, which have been explored as inhibitors of the Wnt signaling pathway and other therapeutic targets [2]. The molecular formula is C17H13FN4O2S2 with a molecular weight of 388.44 g/mol [1].

Why Generic Substitution of 3-Fluoro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392290-95-8) Fails Without Comparative Data


Within the 1,3,4-thiadiazol-2-yl-benzamide class, even seemingly minor structural modifications—such as the position of a single fluorine atom on the benzamide ring, the nature of the substituent on the thiadiazole sulfur, or the presence versus absence of halogenation—can drastically alter target binding affinity, cellular potency, and physicochemical properties [1]. The 3-fluoro substitution on the benzamide ring of this compound is not interchangeable with the 4-fluoro positional isomer or non-fluorinated analogs, as fluorine placement influences both electronic distribution and metabolic stability [2]. Consequently, generic replacement without head-to-head comparative data risks selecting a compound with inferior target engagement or unsuitable ADME characteristics for the intended assay or model system.

Quantitative Evidence Guide for 3-Fluoro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392290-95-8): Comparator-Focused Differentiation


Positional Fluorine Isomerism: 3-Fluoro vs. 4-Fluoro Benzamide Substitution Effects on Physicochemical and Predicted Target Binding Profiles

The 3-fluoro substitution on the benzamide ring of CAS 392290-95-8 contrasts with the 4-fluoro positional isomer (4-fluoro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide; molecular formula C17H13FN4O2S2, MW 388.44) [1]. In the context of 1,3,4-thiadiazol-2-yl-benzamide Wnt inhibitors, the position of the fluorine atom on the benzamide ring is known to modulate electron density at the amide carbonyl, influencing hydrogen-bonding interactions with the target protein [2]. Meta-fluoro substitution (3-position) alters the pKa of the adjacent amide N–H and affects the torsion angle between the benzamide phenyl ring and the thiadiazole core differently than para-fluoro substitution (4-position), which can lead to divergent binding poses within the same target pocket [2]. No direct head-to-head biochemical assay data comparing these two isomers is publicly available; the differentiation is based on established medicinal chemistry principles of fluorine positional effects in heterocyclic amide series.

Fluorine positional isomerism 1,3,4-thiadiazole benzamide Wnt signaling Medicinal chemistry

Fluorine vs. Hydrogen: Impact of 3-Fluoro Substitution on Lipophilicity and Metabolic Stability Relative to the Non-Fluorinated Parent Scaffold

The target compound (CAS 392290-95-8) features a 3-fluoro substituent that distinguishes it from the non-fluorinated analog N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 389083-76-5) [1]. In general, the introduction of a fluorine atom at the meta position of a benzamide ring is expected to increase lipophilicity (ΔlogP ≈ +0.2 to +0.4 units) while simultaneously improving metabolic stability by blocking potential sites of CYP450-mediated oxidative metabolism [2]. The electron-withdrawing effect of fluorine also lowers the pKa of the adjacent amide N–H by approximately 0.5–1.0 units, which can enhance hydrogen-bond donor strength in certain target binding environments [2]. These property differences, while inferred from general fluorine SAR rather than direct experimental measurement on this specific pair, are well-established in medicinal chemistry and translate into potentially superior pharmacokinetic profiles for the fluorinated compound.

Fluorine substitution effects Lipophilicity Metabolic stability Thiadiazole benzamide

Thioether-Linked 2-Oxo-2-(Phenylamino)Ethyl Side Chain: Differentiation from Alkyl- and Benzyl-Thioether Analogs in the 1,3,4-Thiadiazole Class

The target compound (CAS 392290-95-8) incorporates a unique thioether-linked 2-oxo-2-(phenylamino)ethyl side chain at the 5-position of the 1,3,4-thiadiazole ring. This contrasts with simpler alkyl- or benzyl-thioether analogs such as 4-fluoro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide, which lack the phenylaminoacetamide extension [1]. In the Wnt signaling inhibitor patent series (US20180044306A1), the nature of the 5-position substituent on the thiadiazole ring is a critical determinant of both potency and selectivity, with bulkier, hydrogen-bond-capable side chains (such as the phenylaminoacetamide moiety) generally conferring enhanced target engagement relative to simple alkyl thioethers [2]. The presence of the amide bond within the side chain provides an additional hydrogen-bond donor/acceptor motif that can form key interactions with the target protein, whereas simple thioether substituents cannot participate in such interactions.

Thioether side chain SAR 1,3,4-thiadiazole Wnt inhibitor Pharmacophore

Class-Level Anticancer Activity of 1,3,4-Thiadiazole-2-yl-Benzamide Derivatives: Basis for Prioritizing Fluorinated Analogs

The 1,3,4-thiadiazol-2-yl-benzamide scaffold, to which CAS 392290-95-8 belongs, has been extensively characterized as a pharmacophore for Wnt signaling pathway inhibition, a pathway implicated in multiple cancer types including colorectal, breast, and lung cancers [1]. In the patent literature, representative compounds within this series demonstrated antiproliferative activity against cancer cell lines, with structure-activity relationship (SAR) studies indicating that both the benzamide substitution pattern and the nature of the thiadiazole 5-position substituent significantly modulate potency [1]. Thiadiazole derivatives with amide-containing side chains at the 5-position (analogous to the 2-oxo-2-(phenylamino)ethyl thioether of CAS 392290-95-8) generally showed superior cellular activity compared to those with simple alkyl or aryl substituents [2]. While specific IC50 data for CAS 392290-95-8 against defined cell lines is not publicly available, the structural features of this compound (3-fluoro substitution, phenylaminoacetamide side chain) align with the most potent subset of compounds described in the patent SAR [1].

Anticancer activity 1,3,4-thiadiazole benzamide Cytotoxicity Wnt pathway inhibition

Recommended Research and Industrial Application Scenarios for 3-Fluoro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392290-95-8)


Wnt Signaling Pathway Inhibitor Screening and Lead Optimization in Oncology

This compound is best deployed as a tool compound or lead-like molecule in Wnt/β-catenin reporter gene assays (e.g., TOPFlash luciferase assays) for target validation in colorectal, breast, or lung cancer models [1]. Its 3-fluoro substitution and amide-containing thioether side chain align with the SAR of the most potent Wnt inhibitors in the 1,3,4-thiadiazol-2-yl-benzamide patent series, making it a suitable candidate for comparative SAR studies against non-fluorinated and positional-fluorine isomers [1]. Researchers procuring this compound should prioritize its use in dose-response experiments (e.g., 10 nM–100 µM range) to establish IC50 values in Wnt-driven cancer cell lines, followed by selectivity profiling against other developmental signaling pathways (Hedgehog, Notch, TGF-β).

Physicochemical and Metabolic Stability Profiling for In Vivo Candidate Selection

The presence of the 3-fluoro substituent on the benzamide ring is expected to confer improved metabolic stability relative to non-fluorinated analogs, based on well-established fluorine medicinal chemistry principles [2]. This compound is recommended for head-to-head microsomal stability assays (e.g., human or mouse liver microsomes, NADPH cofactor, 1 µM test concentration, 0–60 min time course) comparing CAS 392290-95-8 with its non-fluorinated counterpart (CAS 389083-76-5) to experimentally quantify the metabolic stabilization conferred by fluorine [2]. Parallel logP determination (shake-flask or HPLC method) will confirm the expected lipophilicity increase, which is relevant for predicting membrane permeability and oral bioavailability.

Structure-Activity Relationship (SAR) Studies on 1,3,4-Thiadiazole-2-yl-Benzamide Derivatives

CAS 392290-95-8 serves as a key reference compound within a matrix of thiadiazole-benzamide analogs designed to probe the effects of (i) fluorine position (3- vs. 4-fluoro), (ii) benzamide ring substitution (H, F, CH3, OCH3, Cl, Br), and (iii) thiadiazole 5-position side chain variation (simple thioethers vs. amide-containing thioethers) [1]. The compound's unique combination of 3-fluoro substitution and phenylaminoacetamide side chain makes it an essential comparator for any SAR campaign aiming to optimize Wnt pathway inhibitory activity or to explore alternative therapeutic targets within this chemical series.

Computational Docking and Pharmacophore Modeling Studies

The structural features of CAS 392290-95-8—specifically the 3-fluoro substituent, the amide linkage connecting the benzamide to the thiadiazole, and the hydrogen-bond-capable phenylaminoacetamide side chain—provide multiple pharmacophoric points for computational docking into Wnt pathway protein structures (e.g., Porcupine, Dishevelled, or β-catenin/TCF complexes) [1]. This compound is recommended for in silico studies aimed at elucidating the binding mode of 1,3,4-thiadiazol-2-yl-benzamides and for virtual screening campaigns seeking novel chemotypes with similar binding features.

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